molecular formula C11H14F2O2 B13890807 (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid

(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid

Cat. No.: B13890807
M. Wt: 216.22 g/mol
InChI Key: STPITGHNDOOTFQ-VZCHMASFSA-N
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Description

(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of fluorine atoms with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.

Biology

The compound’s stability and bioactivity have led to its investigation in biological studies

Medicine

In medicine, this compound is explored for its therapeutic properties. Its derivatives are studied for their potential to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S,5R)-4,4-difluoroadamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxylic acid: Lacks fluorine atoms, resulting in different chemical and physical properties.

    4,4-Difluoroadamantane: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.

    (3R,5S)-4,4-difluoroadamantane-1-carboxylic acid: An enantiomer with different stereochemistry, leading to variations in biological activity and interactions.

Uniqueness

(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and a carboxylic acid group

Properties

Molecular Formula

C11H14F2O2

Molecular Weight

216.22 g/mol

IUPAC Name

(3S,5R)-4,4-difluoroadamantane-1-carboxylic acid

InChI

InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15)/t6?,7-,8+,10?

InChI Key

STPITGHNDOOTFQ-VZCHMASFSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2(F)F)CC1C3)C(=O)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O

Origin of Product

United States

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